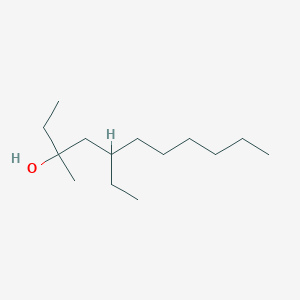![molecular formula C16H33N3 B12597094 N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine CAS No. 627527-76-8](/img/structure/B12597094.png)
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclooctane ring attached to an ethyl chain, which is further connected to a 4-methyl-1,4-diazepane moiety. The presence of the diazepane ring imparts specific chemical properties that make this compound interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine typically involves the following steps:
Formation of the Diazepane Ring: The 4-methyl-1,4-diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and methylating agents.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the diazepane ring is reacted with an ethylating agent under controlled conditions.
Cyclooctane Ring Formation: The final step involves the formation of the cyclooctane ring, which can be achieved through a cyclization reaction involving suitable starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the diazepane ring or the cyclooctane ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazepane or cyclooctane derivatives.
Scientific Research Applications
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine: Unique due to the presence of both the cyclooctane and diazepane rings.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar diazepane structure but with an acetic acid moiety instead of a cyclooctane ring.
1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring, offering different chemical properties and applications.
Uniqueness
This compound stands out due to its unique combination of a cyclooctane ring and a diazepane ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
627527-76-8 |
|---|---|
Molecular Formula |
C16H33N3 |
Molecular Weight |
267.45 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine |
InChI |
InChI=1S/C16H33N3/c1-18-11-7-12-19(15-14-18)13-10-17-16-8-5-3-2-4-6-9-16/h16-17H,2-15H2,1H3 |
InChI Key |
OBOIHBOBIJXWJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CCNC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


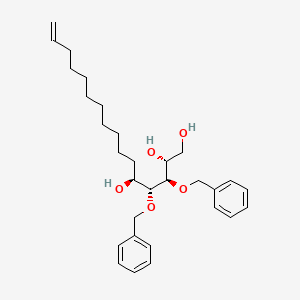
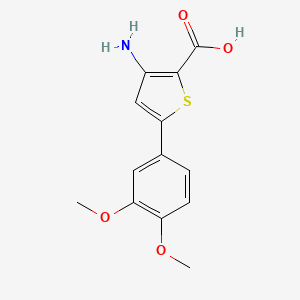
![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
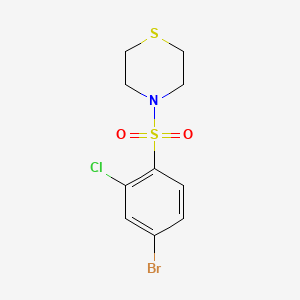
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
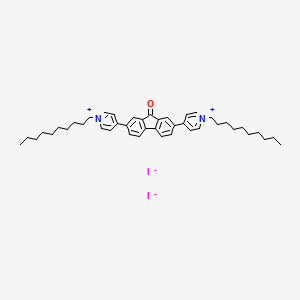
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
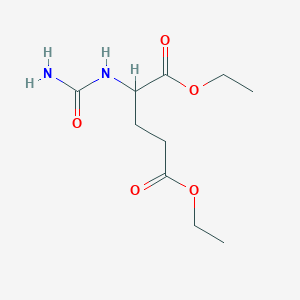
![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
